N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetamidophenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C13H12N4O3 and its molecular weight is 272.264. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimicrobial Applications
Pyrimidine derivatives exhibit a wide range of biological activities, including antitumor and antimicrobial effects. For instance, compounds with pyrimidine cores have shown significant therapeutic activity against various human tumor cell lines, including hepatocellular carcinoma, colon cancer, and breast cancer, indicating their potential as antitumor agents (Masaret, 2021). Additionally, some pyrimidine derivatives have demonstrated good antibacterial and antifungal activities, comparable to standard reference drugs (Hossan et al., 2012), underscoring their utility in addressing microbial resistance.
Anti-inflammatory and Analgesic Properties
The structural versatility of pyrimidine derivatives allows for the synthesis of compounds with potential analgesic and anti-inflammatory properties. Studies on novel pyrimidine analogues have revealed their effectiveness as analgesic and antipyretic agents, highlighting their importance in the development of new therapeutic agents for pain and inflammation management (Reddy et al., 2014).
Selective Inhibition of Kinase Activity
Pyrimidine derivatives have been identified as selective inhibitors of specific kinases, showing promise in targeted cancer therapy. For example, certain pyrimidine compounds have been developed as selective inhibitors of the Src/Abl kinase, demonstrating potent antitumor activity in preclinical assays and offering a potential therapeutic strategy for treating various cancers (Lombardo et al., 2004).
HIV Integrase Inhibition
The fight against HIV has benefited from the discovery of pyrimidine derivatives that inhibit HIV integrase, a key enzyme in the viral replication process. These compounds have shown potent, selective inhibition of HIV integrase, coupled with good pharmacokinetic profiles in preclinical species, paving the way for the development of new antiretroviral drugs (Summa et al., 2006).
Mechanism of Action
Target of Action
It’s structurally similar to 3-acetamidophenylboronic acid , which is known to be involved in Suzuki-Miyaura coupling reactions .
Mode of Action
Based on the structural similarity to 3-acetamidophenylboronic acid, it can be hypothesized that it may interact with its targets through a similar mechanism, possibly involving the formation of carbon-carbon bonds via suzuki-miyaura coupling .
Biochemical Pathways
Compounds like 3-acetamidophenylboronic acid are known to participate in suzuki-miyaura coupling reactions, which are key in various synthetic processes .
Result of Action
Based on its structural similarity to 3-acetamidophenylboronic acid, it may be involved in the formation of carbon-carbon bonds via suzuki-miyaura coupling, which could have various downstream effects depending on the specific context .
Properties
IUPAC Name |
N-(3-acetamidophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-8(18)16-9-3-2-4-10(5-9)17-13(20)11-6-12(19)15-7-14-11/h2-7H,1H3,(H,16,18)(H,17,20)(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHRUEDWNVSXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.